molecular formula C18H17ClN4O2 B11181078 6-(2-chloro-4-methylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(2-chloro-4-methylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11181078
M. Wt: 356.8 g/mol
InChI Key: LPAQPJNYDQNOLJ-UHFFFAOYSA-N
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Description

6-(2-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a synthetic organic compound that belongs to the class of pyrido[4,3-d]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chloro-4-methylphenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the aromatic rings or the morpholine moiety.

    Reduction: Reduction reactions might target specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular pathways: Affecting processes like cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5-one
  • 6-(4-Methylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5-one

Uniqueness

The unique combination of the 2-chloro-4-methylphenyl group and the morpholine ring in 6-(2-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

6-(2-chloro-4-methylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C18H17ClN4O2/c1-12-2-3-16(14(19)10-12)23-5-4-15-13(17(23)24)11-20-18(21-15)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3

InChI Key

LPAQPJNYDQNOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)Cl

Origin of Product

United States

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